molecular formula C13H15N5O2 B2826706 1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 924778-58-5

1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2826706
CAS No.: 924778-58-5
M. Wt: 273.296
InChI Key: OMKPIACLKLIHPX-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Mesoionic Purinone Analogs Synthesis

A study by Coburn and Taylor (1982) described the synthesis and properties of mesoionic purinone analogs, indicating the chemical versatility and potential biological relevance of purine derivatives, which share structural similarities with "1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" (Coburn & Taylor, 1982).

Pharmacological Potential

Arylpiperazinylalkyl Purine Derivatives

Research into arylpiperazinylalkyl purine derivatives has explored their affinity for serotoninergic and dopaminergic receptors, highlighting the potential for purine-based compounds in developing antidepressant and anxiolytic treatments (Zagórska et al., 2015).

Antioxidant and DNA Cleavage Activity

Mangasuli, Hosamani, and Managutti (2019) developed a microwave-assisted synthesis for coumarin-purine hybrids, evaluating their antioxidant activity and DNA cleavage capability, showcasing the utility of purine derivatives in biochemical assays and potentially therapeutic applications (Mangasuli et al., 2019).

Biochemical Insights

DNA Glycosylase Activity

Chetsanga and Lindahl (1979) identified an Escherichia coli enzyme that removes 7-methylguanine residues with opened imidazole rings from DNA, demonstrating the biochemical implications of purine modifications in DNA repair mechanisms (Chetsanga & Lindahl, 1979).

Molecular Studies and Synthesis Approaches

Orthoamide and Iminium Salts

Kantlehner, Haug, and Bauer (2012) discussed the synthesis of orthoamide derivatives of 1,3-dimethylparabanic acid, demonstrating the chemical transformations applicable to purine structures, which could inform future research on similar compounds (Kantlehner et al., 2012).

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-7(2)5-18-11(19)9-10(16(4)13(18)20)15-12-14-8(3)6-17(9)12/h6H,1,5H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKPIACLKLIHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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